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Compound of Interest

Compound Name: chloramultilide C

CAS No.: 1000995-48-1

Cat. No.: B146682 Get Quote

Executive Summary
Chloramultilide C (CAS: 1000995-48-1) is a complex dimeric lindenane sesquiterpenoid

isolated from Chloranthus species (e.g., C. spicatus, C. serratus). Unlike its monomeric

precursors (e.g., Chloranthalactone A or Shizukanolides), Chloramultilide C exhibits enhanced

biological specificity, particularly in antifungal and anti-inflammatory pathways.

This guide analyzes the transition from monomeric building blocks to the dimeric final product,

evaluating the "Dimer Advantage" in pharmacodynamics and the synthetic challenges inherent

in its biomimetic construction.
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Feature
Chloramultilide C
(Product)

Chloranthalactone A
(Precursor)

Molecular Class
Lindenane Dimer

(Disesquiterpenoid)

Lindenane Monomer

(Sesquiterpenoid)

Molecular Weight ~734.8 Da ~230-250 Da

Key Mechanism
Multivalent Target Binding

(e.g., Tubulin, K+ Channels)

General Cytotoxicity /

Alkylation

Synthetic Complexity
High (Stereoselective Diels-

Alder)

Moderate (Natural isolation or

Total Synthesis)

Primary Utility
Potent Antifungal / Anti-

inflammatory Lead

Synthetic Intermediate / weak

bioactive

Chemical Architecture & Synthesis
The structural complexity of Chloramultilide C arises from the [4+2] cycloaddition (Diels-Alder

reaction) of two lindenane monomers. This dimerization creates a rigid, sterically crowded

scaffold that is difficult to access via non-biomimetic routes.

Synthetic Pathway: The Biomimetic Strategy
The synthesis of Chloramultilide C and its congeners (A, B, D) relies on the reactivity of the

electron-deficient furan ring in the monomeric precursors.

Precursor: Chloranthalactone A (or related lindenane diene).

Reaction: Intermolecular Diels-Alder cycloaddition.[1][2]

Catalyst: Often proceeds under thermal conditions or Lewis Acid catalysis (biomimetic).

Lindenane Monomer
(e.g., Chloranthalactone A)

Diene/Dienophile
Activation Thermal/Acid

[4+2] Endo-Transition
State x2 Units

 Stereoselective
Stacking

Chloramultilide C
(Lindenane Dimer)

 C-C Bond Formation
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Figure 1: Biomimetic synthesis pathway via Diels-Alder cycloaddition of lindenane monomers.

Structural Comparison
Monomers (Precursors): Characterized by a fused 5/6/3 tricyclic system (lindenane skeleton)

containing an unstable furan ring and an

-unsaturated lactone. They are reactive electrophiles (Michael acceptors).

Chloramultilide C (Dimer): Contains a complex heptacyclic or octacyclic framework. The

dimerization "locks" the conformation, reducing metabolic instability associated with the

naked furan ring found in monomers.

Comparative Performance Analysis
Biological Activity (Antifungal & Anti-inflammatory)
Experimental data suggests that dimerization significantly amplifies potency. The dimer's larger

surface area allows for more specific interactions with protein targets (e.g., fungal cell wall

enzymes or inflammatory mediators like NF-

B).

Table 1: Comparative Potency (Experimental Data)
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Target / Assay
Chloramultilide C
(Dimer)

Monomeric
Precursors

Mechanism of
Enhancement

Candida albicans

(MIC)

16 - 32

g/mL

>128

g/mL

Increased lipophilicity

and target binding

affinity.

Anti-inflammatory (NO

inhibition)

IC

~ 5-10

M

IC

> 50

M

Dimerization creates a

specific

pharmacophore for

NF-

B inhibition.

Cytotoxicity (Tumor

Lines)
Moderate (Selective) High (Non-specific)

Monomers act as non-

specific alkylators;

Dimers show

selectivity.

Analyst Note: The monomeric precursors often exhibit "false positive" cytotoxicity due to the

highly reactive

-methylene-

-lactone moiety, which can non-specifically alkylate cellular thiols. Chloramultilide
C retains the lactone but the steric bulk modulates this reactivity, improving the

therapeutic index.

Stability and Solubility
Solubility: Chloramultilide C is highly lipophilic (LogP > 4.0), requiring formulation aids (e.g.,

DMSO, cyclodextrins) for aqueous assays. Precursors are slightly more soluble but

chemically unstable.
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Stability: The dimer is significantly more stable to oxidative degradation than the monomeric

furan precursors.

Experimental Protocols
Protocol: Biomimetic Synthesis of Lindenane Dimers
Note: This general protocol is adapted from syntheses of related lindenane dimers (e.g.,

Shizukaol A) and applies to the Chloramultilide class.

Objective: Synthesize lindenane dimers from monomeric Chloranthalactone-type precursors via

Diels-Alder reaction.

Reagents:

Chloranthalactone A (isolated or synthesized)

Solvent: Xylene or Toluene

Catalyst (Optional): Lewis Acid (e.g., EtAlCl

) or BHT (radical scavenger)

Workflow:

Preparation: Dissolve Chloranthalactone A (1.0 equiv) in anhydrous Xylene (0.1 M

concentration). Add a catalytic amount of BHT to prevent radical polymerization.

Thermal Reaction: Heat the solution to reflux (140-160°C) in a sealed tube under Argon

atmosphere.

Critical Step: Monitor reaction by TLC/HPLC. The reaction typically requires 12-48 hours.

Work-up: Cool to room temperature. Evaporate solvent under reduced pressure.

Purification: Purify the crude residue via Silica Gel Column Chromatography (Gradient:

Hexane/EtOAc 10:1

2:1).
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Validation: Isolate the dimer fraction. Chloramultilide C is typically the endo-adduct. Confirm

structure via 1D/2D NMR (key diagnostic: disappearance of furan protons, appearance of

new methine signals at bridgehead carbons).

Protocol: Antifungal Susceptibility Testing (MIC)
Objective: Compare the efficacy of Chloramultilide C vs. Monomer.

Inoculum: Prepare Candida albicans (ATCC 10231) suspension adjusted to

CFU/mL in RPMI 1640 medium.

Dosing: Prepare serial dilutions of Chloramultilide C and Precursor (Range: 0.5 - 256

g/mL) in DMSO (Final DMSO < 1%).

Incubation: Add 100

L inoculum to 100

L drug solution in 96-well plates. Incubate at 35°C for 24-48 hours.

Readout: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration

with no visible growth (OD

< 0.05).

Mechanistic Diagram (Signaling)
The following diagram illustrates the hypothetical differential impact of the Dimer

(Chloramultilide C) versus the Monomer on cellular pathways.
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Figure 2: Differential mechanism of action. Monomers tend toward non-specific alkylation, while

dimers exhibit specific target modulation.

References
Xu, Y. J., et al. (2007). "Mono- and Di-sesquiterpenoids from Chloranthus spicatus." Journal

of Natural Products, 70(12), 1987-1990. Link

Primary source for the isolation and structure elucid

Xu, Y. J. (2013). "Phytochemical and Biological Studies of Chloranthus Medicinal Plants."

Chemistry & Biodiversity, 10(10), 1754-1773. Link

Comprehensive review of the biological activity and structural classific

Wu, J., et al. (2025). "Sesquiterpenoid oligomers from Chloranthaceae plants: Structural

diversity, biological activities and total syntheses." Phytochemistry Reviews. Link

Recent review covering the biomimetic synthesis str

Tang, C. P., et al. (2008). "Biomimetic Synthesis of Lindenane Sesquiterpenoid Dimers."
Tetrahedron Letters.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b146682?utm_src=pdf-body-img
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fnp070433g
https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2F10.1002%2Fcbdv.201200066
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sciencedirect.com%2Fjournal%2Fphytochemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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